Abiesinol F

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

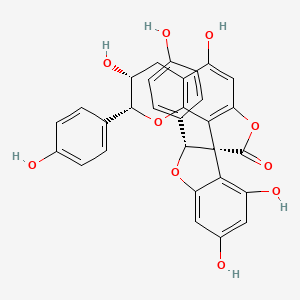

Molecular Structure Analysis

Abiesinol F has a complex molecular structure. Its molecular weight is 542.5 g/mol . The InChI and SMILES strings provide a textual representation of the molecule’s structure . For a detailed analysis of the molecular structure, specialized software or tools that can interpret these strings are needed.Physical And Chemical Properties Analysis

Abiesinol F has a molecular weight of 542.5 g/mol . It has 6 hydrogen bond donors and 10 hydrogen bond acceptors . The exact physical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications

Anti-Inflammatory Activity

Abiesinol F has been identified as having significant anti-inflammatory properties . This is particularly relevant in the development of treatments for chronic inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease. The compound’s ability to modulate the immune response and inhibit the production of pro-inflammatory cytokines makes it a promising candidate for further research and drug development .

Anticancer Potential

Research has indicated that Abiesinol F exhibits anticancer activities . It has been shown to induce apoptosis in cancer cells and inhibit tumor growth. This is crucial for the development of new chemotherapeutic agents that are more selective and have fewer side effects than current treatments .

Stereochemistry and Drug Design

The unique stereochemical configuration of Abiesinol F allows for the exploration of new pathways in drug design. Understanding its 3D structure and how it interacts with biological targets can lead to the synthesis of novel compounds with improved pharmacological profiles .

Natural Source Identification

Identifying natural sources of Abiesinol F is essential for sustainable harvesting and conservation efforts. It also has implications for the nutraceutical industry, where there is a growing demand for naturally derived health supplements .

Biosynthetic Pathway Elucidation

Elucidating the biosynthetic pathways of Abiesinol F can provide insights into the metabolic processes of the plants that produce it. This knowledge is valuable for biotechnological applications, such as metabolic engineering and synthetic biology .

Isolation and Purification Techniques

Advancements in the isolation and purification techniques for Abiesinol F are crucial for its application in scientific research. High-purity samples are needed for accurate studies, and efficient extraction methods can reduce costs and increase accessibility for researchers .

Mechanism of Action

Target of Action

Abiesinol F is a spiro-biflavonoid isolated from the bark of Abies sachalinensis It’s known that abiesinol f and its related compounds exhibit potent inhibitory effects on the activation of nitric oxide (no) donors, which are often used as a primary screening test for anti-tumor initiators .

Mode of Action

It’s known that drugs generally work by binding to a receptor, which is a cellular component that the drugs bind to and produce cellular action . The interaction between a drug and its receptor can cause downstream signaling . In the case of Abiesinol F, it’s known to exhibit potent inhibitory effects on the activation of nitric oxide (NO) donors .

Biochemical Pathways

It’s known that abiesinol f exhibits anti-tumor-initiating activity This suggests that it may affect pathways related to tumor initiation and growth

Pharmacokinetics

It’s known that these properties play a crucial role in a drug’s bioavailability . The route of administration, the drug’s interaction with the body, and the body’s processing of the drug all contribute to its pharmacokinetic properties .

Result of Action

Abiesinol F has shown remarkable anti-tumor-initiating activity in in vivo tests . This suggests that the molecular and cellular effects of Abiesinol F’s action may be related to the inhibition of tumor initiation and growth.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as light, temperature, humidity, soil fertility, and salinity can affect the synthesis of secondary metabolites in plants . Therefore, these factors could potentially influence the action of Abiesinol F.

properties

IUPAC Name |

(2R,2'R,3S,3'R)-3',4,5',6-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)spiro[2H-1-benzofuran-3,9'-3,4-dihydro-2H-furo[2,3-h]chromene]-8'-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)26-21(36)11-18-19(34)12-23-25(27(18)40-26)30(29(37)39-23)24-20(35)9-17(33)10-22(24)38-28(30)14-3-7-16(32)8-4-14/h1-10,12,21,26,28,31-36H,11H2/t21-,26-,28-,30+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNDNBGULZNCSNB-QCWIYXSRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC3=C2C4(C(OC5=CC(=CC(=C54)O)O)C6=CC=C(C=C6)O)C(=O)O3)O)C7=CC=C(C=C7)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=C1C(=CC3=C2[C@@]4([C@H](OC5=CC(=CC(=C54)O)O)C6=CC=C(C=C6)O)C(=O)O3)O)C7=CC=C(C=C7)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Abiesinol F | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.